Cauloside A
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cauloside A is primarily isolated from natural sources, specifically from the roots of Dipsacus asper. The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification . The compound is typically extracted using solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction methods. advancements in biotechnology and synthetic biology may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Cauloside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of different derivatives.
Glycosylation: Enzymatic glycosylation can be employed to attach sugar moieties to the aglycone part of this compound, altering its solubility and biological activity.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities and potential therapeutic applications.
Scientific Research Applications
Cauloside A has been extensively studied for its diverse biological activities and potential therapeutic applications . Some of the key research areas include:
Antifungal Activity: this compound exhibits potent antifungal activity against various pathogenic fungi, making it a potential candidate for developing antifungal agents.
Anti-inflammatory Effects: The compound has shown significant anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anti-tumor Activity: Research has indicated that this compound may have anti-tumor properties, making it a subject of interest in cancer research.
Immunomodulatory Effects: this compound has been found to modulate the immune system, which could have implications in treating autoimmune diseases and enhancing immune responses.
Mechanism of Action
The mechanism of action of Cauloside A involves its interaction with various molecular targets and pathways. It has been shown to disrupt cellular respiration and mitochondrial membrane potential, leading to cell death in pathogenic fungi . Additionally, this compound modulates the expression of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects . The compound also influences the proliferation and differentiation of immune cells, which underlies its immunomodulatory properties .
Comparison with Similar Compounds
Cauloside A is part of a group of triterpenoid saponins that share similar structural features and biological activities. Some of the similar compounds include:
α-Hederin: Known for its antifungal and anti-tumor activities.
Cauloside C: Exhibits similar biological activities but with different potency and specificity.
Loniceroside E: Another triterpenoid saponin with notable hemolytic toxicity.
Uniqueness of this compound: this compound stands out due to its potent antifungal activity and its ability to modulate immune responses. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNLZCADIYAFW-RITZIESXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938054 | |
Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-21-3 | |
Record name | Cauloside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17184-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAULOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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